Neoisoliquiritin Neoisoliquiritin Neoisoliquiritin is a member of flavonoids and a glycoside.
Neoisoliquiritin is a natural product found in Spatholobus suberectus with data available.
See also: Glycyrrhiza Glabra (part of).
Brand Name: Vulcanchem
CAS No.: 59122-93-9
VCID: VC21337814
InChI: InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-6-7-14(16(25)9-13)15(24)8-3-11-1-4-12(23)5-2-11/h1-9,17-23,25-28H,10H2/b8-3+
SMILES: C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula: C21H22O9
Molecular Weight: 418.4 g/mol

Neoisoliquiritin

CAS No.: 59122-93-9

VCID: VC21337814

Molecular Formula: C21H22O9

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

Neoisoliquiritin - 59122-93-9

Description

Neoisoliquiritin is a flavonoid glycoside, specifically belonging to the class of flavonoid O-glycosides. It is characterized by its molecular formula C21H22O9 and a molecular weight of approximately 418.4 g/mol . This compound is structurally related to other flavonoids found in various plants, including licorice species like Glycyrrhiza glabra and Spatholobus suberectus .

Pharmacological Activities

Pharmacological studies on flavonoids, including neoisoliquiritin, have shown significant anti-inflammatory, antioxidant, and neuroprotective activities. These properties are beneficial in addressing conditions related to oxidative stress and inflammation .

Anti-inflammatory and Neuroprotective Effects

In studies involving Glycyrrhiza uralensis, neoisoliquiritin demonstrated anti-neuroinflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced murine microglial BV-2 cells. The IC50 value for neoisoliquiritin was approximately 47.1 μg/mL, indicating moderate inhibitory activity compared to other compounds tested .

Antioxidant Activities

While specific antioxidant data for neoisoliquiritin is limited, flavonoid glycosides generally exhibit antioxidant properties due to their ability to scavenge reactive oxygen species (ROS). The structural modifications of these compounds can influence their antioxidant efficacy .

Inhibition of NO Production

CompoundIC50 (μg/mL)
Neoisoliquiritin47.1 ± 1.7
Isoliquiritin>50
Liquiritin apioside>50
Curcumin (control)1.9 ± 0.3

Table 1: Inhibition of NO Production in BV-2 Cells .

Thrombin Inhibition

Neoisoliquiritin also exhibits thrombin inhibition activity, with an IC50 value of approximately 32.85 μg/mL, though it is less potent than some other licorice-derived compounds like licochalcone A .

CAS No. 59122-93-9
Product Name Neoisoliquiritin
Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
IUPAC Name (E)-3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Standard InChI InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-6-7-14(16(25)9-13)15(24)8-3-11-1-4-12(23)5-2-11/h1-9,17-23,25-28H,10H2/b8-3+
Standard InChIKey XQWFHGOIUZFQPJ-FPYGCLRLSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Melting Point 230 - 232 °C
Physical Description Solid
Synonyms 4-((1E)-3-(2,4-dihydroxyphenyl)-3-oxo-1-propen-1-yl)phenyl beta-D-glucopyranoside
isoliquiritin
neoisoliquiritin
neoisoliquiritin, (E)-isome
PubChem Compound 14327425
Last Modified Jul 18 2023

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